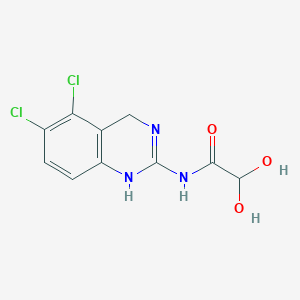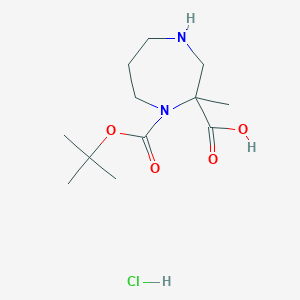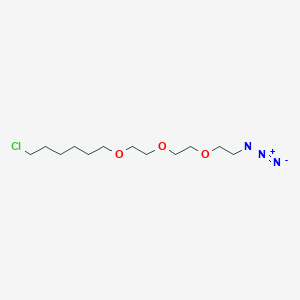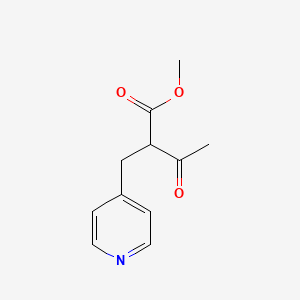
(1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-methyl-N-tosylcyclopent-2-ene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-methyl-N-tosylcyclopent-2-ene-1-carboxamide is a synthetic organic compound that belongs to the class of purine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-methyl-N-tosylcyclopent-2-ene-1-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Cyclopentene Derivative Formation: The cyclopentene ring is formed through cyclization reactions.
Purine Attachment: The purine moiety is introduced via nucleophilic substitution reactions.
Tosylation: The tosyl group is added to enhance the compound’s stability and reactivity.
Amidation: The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-methyl-N-tosylcyclopent-2-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the purine or cyclopentene moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can introduce various functional groups onto the purine ring.
科学研究应用
Chemistry
In chemistry, (1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-methyl-N-tosylcyclopent-2-ene-1-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding purine chemistry and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its interactions with enzymes and nucleic acids are of particular interest, as they can provide insights into cellular processes and disease mechanisms.
Medicine
In medicine, purine derivatives are often explored for their therapeutic potential. This compound may be evaluated for its activity against various diseases, including cancer, viral infections, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-methyl-N-tosylcyclopent-2-ene-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Nucleic Acids: It may bind to DNA or RNA, affecting their structure and function.
Receptors: The compound can interact with cellular receptors, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
Adenosine Derivatives: Compounds like adenosine and its analogs share structural similarities with purine derivatives.
Guanine Derivatives: Guanine-based compounds also exhibit similar chemical properties and biological activities.
Uniqueness
(1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-methyl-N-tosylcyclopent-2-ene-1-carboxamide is unique due to its specific substitution pattern and stereochemistry. These features confer distinct reactivity and biological activity, making it a valuable compound for research and development.
属性
分子式 |
C19H17Cl2N5O3S |
|---|---|
分子量 |
466.3 g/mol |
IUPAC 名称 |
(1S,4R)-4-(2,6-dichloropurin-9-yl)-N-methyl-N-(4-methylphenyl)sulfonylcyclopent-2-ene-1-carboxamide |
InChI |
InChI=1S/C19H17Cl2N5O3S/c1-11-3-7-14(8-4-11)30(28,29)25(2)18(27)12-5-6-13(9-12)26-10-22-15-16(20)23-19(21)24-17(15)26/h3-8,10,12-13H,9H2,1-2H3/t12-,13+/m1/s1 |
InChI 键 |
IRNCWPWEXXJDGF-OLZOCXBDSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)[C@H]2C[C@H](C=C2)N3C=NC4=C3N=C(N=C4Cl)Cl |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)C2CC(C=C2)N3C=NC4=C3N=C(N=C4Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B11836961.png)

![8-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11836975.png)



![Hexanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11836999.png)


![N'-({[(Prop-2-yn-1-yl)oxy]carbonyl}oxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11837013.png)

